molecular formula C18H18N6O2 B14962056 2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B14962056
M. Wt: 350.4 g/mol
InChI Key: XODSIIPRGIBVTL-UHFFFAOYSA-N
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Description

2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a triazole ring, a pyridine ring, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the construction of the pyridine and naphthyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles[][3].

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its unique combination of the triazole, pyridine, and naphthyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

8-(3-methylbutyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C18H18N6O2/c1-11(2)3-6-23-7-4-14-12(16(23)25)9-13-15(21-14)5-8-24(17(13)26)18-19-10-20-22-18/h4-5,7-11H,3,6H2,1-2H3,(H,19,20,22)

InChI Key

XODSIIPRGIBVTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=NC=NN4

Origin of Product

United States

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